molecular formula C21H20N4O3S B11193024 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11193024
M. Wt: 408.5 g/mol
InChI Key: ABIMIASUAOWEEU-UHFFFAOYSA-N
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Description

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the oxadiazole ring and the thiophene moiety. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted thiophenes, which can be further utilized in different chemical applications.

Scientific Research Applications

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring may inhibit certain enzymes by binding to their active sites, while the thiophene moiety can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-oxo-4-[3-(methyl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(phenylmethyl)acetamide
  • 2-{2-oxo-4-[3-(ethyl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(benzyl)acetamide

Uniqueness

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential applications in material science. Additionally, the combination of the quinoline core and oxadiazole ring provides a versatile scaffold for further chemical modifications and biological evaluations.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20N4O3S/c1-13(2)20-23-21(28-24-20)16-10-19(27)25(17-8-4-3-7-15(16)17)12-18(26)22-11-14-6-5-9-29-14/h3-10,13H,11-12H2,1-2H3,(H,22,26)

InChI Key

ABIMIASUAOWEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4

Origin of Product

United States

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